molecular formula C13H10INO4S B14148811 2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene CAS No. 89303-17-3

2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene

Cat. No.: B14148811
CAS No.: 89303-17-3
M. Wt: 403.19 g/mol
InChI Key: QLCLVELIIUQITE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene is an organic compound that features a benzenesulfonyl group, an iodine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene typically involves multiple steps One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group This is followed by iodination to add the iodine atomThe reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene involves its ability to participate in various chemical reactions due to its functional groups. The nitro group can undergo reduction, the iodine atom can be substituted, and the benzenesulfonyl group can be oxidized or further functionalized. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile tool in chemical synthesis and research .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Benzenesulfonyl)methyl]benzoic acid
  • Benzenesulfonamide derivatives
  • Benzenesulfonic acid derivatives

Uniqueness

2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene is unique due to the presence of both an iodine atom and a nitro group on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for specialized applications .

Properties

CAS No.

89303-17-3

Molecular Formula

C13H10INO4S

Molecular Weight

403.19 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)-4-iodo-1-nitrobenzene

InChI

InChI=1S/C13H10INO4S/c14-11-6-7-13(15(16)17)10(8-11)9-20(18,19)12-4-2-1-3-5-12/h1-8H,9H2

InChI Key

QLCLVELIIUQITE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)I)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.